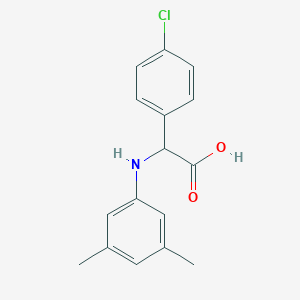

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid

Description

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is a chlorinated phenylamino acetic acid derivative characterized by a 4-chlorophenyl group and a 3,5-dimethyl-substituted phenylamino moiety attached to an acetic acid backbone. For instance, hydrazide derivatives exhibit CNS depressant and analgesic activities , while phenoxyacetic acids are employed in catalysis and protein interaction studies . The chloro and dimethyl substituents likely influence lipophilicity, electronic properties, and binding interactions, as observed in structurally similar compounds .

Properties

Molecular Formula |

C16H16ClNO2 |

|---|---|

Molecular Weight |

289.75 g/mol |

IUPAC Name |

2-(4-chlorophenyl)-2-(3,5-dimethylanilino)acetic acid |

InChI |

InChI=1S/C16H16ClNO2/c1-10-7-11(2)9-14(8-10)18-15(16(19)20)12-3-5-13(17)6-4-12/h3-9,15,18H,1-2H3,(H,19,20) |

InChI Key |

MYWIZAKXPKGZOO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Copper Salt-Catalyzed Chlorination

- Catalysts Used: Copper chloride dihydrate, copper sulfate pentahydrate, copper nitrate trihydrate.

- Solvents: Dichloroethane, chlorobenzene, chloroform.

- Reaction Conditions:

- Temperature ranges from 60°C to 120°C depending on the solvent and catalyst.

- Oxygen or air is introduced to facilitate oxidation.

- Hydrochloric acid or HCl gas is used as the chlorinating agent.

- Reaction times typically around 5 hours.

- Pressure conditions include atmospheric and 0.5 MPa in high-pressure reactors.

Representative Reaction Procedure

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 3,5-dimethylphenol (1 mol), copper chloride dihydrate (0.5 mol), 36% HCl (1 mol), dichloroethane (500 mL), reflux at 80°C, oxygen introduced | 4-chloro-3,5-dimethylphenol with 95.2% yield, 98.5% purity |

| 2 | 3,5-dimethylphenol (1 mol), copper sulfate pentahydrate (0.01 mol), 36% HCl (1 mol), chlorobenzene (500 mL), reflux at 120°C, air introduced | 4-chloro-3,5-dimethylphenol with 92.1% yield, 98.5% purity |

| 3 | Scale-up: 3,5-dimethylphenol (10 mol), copper chloride dihydrate (5 mol), dichloroethane (5 L), 80°C, oxygen at 0.5 MPa, HCl gas added intermittently | 97.0% yield, 98.5% purity |

Catalyst Recycling and Yield Stability

The copper catalyst system can be recycled multiple times with minimal loss in yield, as shown below:

| Cycle Number | Yield (%) |

|---|---|

| 2nd | 96.9 |

| 3rd | 97.1 |

| 4th | 96.6 |

| 5th | 97.1 |

| 6th | 96.7 |

| 7th | 96.2 |

| 8th | 95.7 |

| 9th | 94.9 |

| 10th | 95.2 |

This demonstrates the robustness and economic viability of the process.

Synthesis of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic Acid

Following the preparation of 4-chloro-3,5-dimethylphenol, the next step involves the formation of the amino-acetic acid derivative through amination and acetic acid functionalization.

General Synthetic Route

- Step 1: Formation of the amino intermediate by reaction of 3,5-dimethylphenylamine with 4-chlorophenyl-substituted acetic acid derivatives or their activated forms.

- Step 2: Coupling of the amino group with the acetic acid moiety, often via nucleophilic substitution or amidation reactions.

- Step 3: Purification by recrystallization or chromatographic methods to achieve high purity.

Reaction Conditions and Reagents

- Amination reactions are typically carried out in organic solvents such as ethanol or chloroform.

- Acid chlorides or activated esters of 4-chlorophenylacetic acid may be used to facilitate coupling.

- Temperature control is critical, often maintained between 0°C to room temperature to avoid side reactions.

- Use of dry HCl gas in chloroform has been reported to facilitate formation of hydrochloride salts of intermediates, improving yield and purity.

Analytical and Purification Techniques

- Gas Chromatography (GC): Used to monitor residual starting materials and reaction completion.

- Nuclear Magnetic Resonance (NMR): Confirms structural integrity of intermediates and final product.

- Recrystallization: Commonly performed using solvents like dichloroethane, chlorobenzene, or chloroform to obtain white crystalline products with purity >98%.

- Yield Optimization: Reaction parameters such as temperature, catalyst loading, and gas pressure are optimized to maximize yield and purity.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | CuCl2·2H2O, CuSO4·5H2O, Cu(NO3)2·3H2O | Copper salts catalyze chlorination |

| Solvent | Dichloroethane, Chlorobenzene, Chloroform | Choice affects temperature and yield |

| Temperature | 60°C - 120°C | Depends on solvent and catalyst |

| Pressure | Atmospheric to 0.5 MPa | Oxygen or air introduced under pressure |

| Reaction Time | ~5 hours | Monitored by GC for completion |

| Yield of 4-chloro-3,5-dimethylphenol | 92% - 97% | High yield with catalyst recycling |

| Purity | ~98.5% | Confirmed by NMR and GC |

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution with amines to form amides. For example:

-

Reaction with primary/secondary amines :

Conditions :

| Amine | Product | Yield | Reference |

|---|---|---|---|

| Benzylamine | N-Benzylamide | 78% | |

| 2-Methoxyethylamine | N-(2-Methoxyethyl)amide | 72% |

Esterification

The acid reacts with alcohols to form esters under acidic or basic conditions:

-

Example :

Key Data :

Salt Formation

The carboxylic acid forms salts with bases, enhancing solubility for pharmaceutical applications:

-

With sodium hydroxide :

Properties :

Electrophilic Aromatic Substitution

The chlorophenyl and dimethylphenyl rings undergo reactions such as:

-

Nitration :

-

Sulfonation :

Functionalization of the Amino Group

The phenylamino group participates in:

-

Alkylation :

-

Oxidation :

Cyclization Reactions

Under specific conditions, the compound forms heterocyclic derivatives:

-

Thiadiazole formation :

Biological Interactions

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid exhibit promising antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from thiazole and phenylamine frameworks have been tested against resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 100 μg/mL |

| Thiazole derivative A | E. coli | 200 μg/mL |

| Thiazole derivative B | P. aeruginosa | 150 μg/mL |

Anti-inflammatory Properties

The compound has been evaluated for anti-inflammatory effects, showing potential in reducing inflammation in various models. Its structure suggests it may interact with inflammatory pathways, which could lead to the development of new anti-inflammatory drugs.

Study on Antimicrobial Efficacy

A study conducted by Yurttas et al. synthesized a series of compounds related to this compound and evaluated their antimicrobial activity against a panel of bacteria . The results indicated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains.

Evaluation of Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of similar compounds showed that they could inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic uses in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key features of (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid with three structurally related compounds:

*Inferred from structural analogs.

Biological Activity

(4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

This compound belongs to a class of organic molecules that often serve as intermediates in the synthesis of more complex pharmaceuticals. The presence of both chloro and dimethyl groups on the phenyl rings suggests potential for varied interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate access. This mechanism is crucial in the context of cancer therapy and anti-inflammatory actions.

- Receptor Modulation : It may function as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways that are vital for maintaining homeostasis or combating disease.

Anticancer Activity

Several studies have explored the anticancer potential of compounds related to this compound:

- A study reported that similar compounds exhibited significant inhibition against various cancer cell lines, including MCF-7 (breast cancer) with inhibition rates exceeding 90% compared to standard treatments like 5-fluorouracil .

- Molecular docking studies indicated favorable binding energies with targets such as thymidylate synthase, suggesting a mechanism for anticancer activity through interference with DNA synthesis pathways .

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated:

- It demonstrated moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other strains .

- Structure-activity relationship (SAR) studies highlighted that the substitution patterns on the phenyl rings significantly influence antimicrobial efficacy .

Study 1: Anticancer Efficacy

In a controlled study involving xenograft models, compounds structurally related to this compound were administered to mice bearing KARPAS-299 tumors. Results indicated a significant reduction in tumor size and inhibition of ALK phosphorylation pathways, which are critical in certain types of lymphomas. The pharmacodynamic effects persisted for over 24 hours post-treatment .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory properties of synthesized derivatives. Compounds showed strong inhibition against acetylcholinesterase and urease, indicating potential applications in treating conditions like Alzheimer's disease and urinary tract infections respectively .

Data Tables

| Biological Activity | Target | Effectiveness |

|---|---|---|

| Anticancer | MCF-7 Cell Line | 94% Inhibition |

| Antibacterial | Salmonella typhi | Moderate Activity |

| Enzyme Inhibition | Acetylcholinesterase | Strong Inhibition |

| Enzyme Inhibition | Urease | Strong Inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-Chloro-phenyl)-(3,5-dimethyl-phenylamino)-acetic acid, and how can intermediates be characterized?

- Methodology : Synthesis often involves multi-step reactions, such as coupling 4-chlorophenylacetic acid derivatives with 3,5-dimethylaniline via amidation or nucleophilic substitution. Key intermediates should be characterized using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm structural integrity. For example, similar compounds like 2-[3-(3,5-dimethylphenyl)phenyl]acetic acid have been analyzed via InChI and PubChem data to validate purity .

- Experimental Design : Optimize reaction conditions (e.g., solvent choice, temperature) based on analogs like 4-chloro-3,5-dimethylphenoxy acetic acid, which requires ethanol as a co-solvent for aqueous solubility .

Q. How should researchers address solubility challenges during in vitro assays with this compound?

- Methodology : Due to limited aqueous solubility, dissolve the compound in ethanol (e.g., 0.5 mg/mL in a 1:1 ethanol:PBS buffer, pH 7.2) and dilute with aqueous buffers immediately before use. Avoid long-term storage of diluted solutions to prevent precipitation .

- Data Consideration : Monitor UV/Vis absorbance at λmax 230–280 nm to confirm stability in solution .

Advanced Research Questions

Q. What analytical techniques are critical for resolving structural ambiguities or impurities in this compound?

- Methodology :

- HPLC-MS : Use reversed-phase chromatography with C18 columns and mass spectrometry to detect trace impurities, as demonstrated for structurally similar carbamate derivatives .

- NMR Spectroscopy : Compare spectral data (e.g., H, C) with PubChem entries for analogs like 2-(diethylamino)-2-phenylacetic acid to validate substituent positions .

- Data Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., unexpected splitting), consider steric hindrance from the 3,5-dimethylphenyl group or rotational isomerism .

Q. How can metabolic pathways involving this compound be modeled in biological systems?

- Methodology :

- Metabolic Flux Analysis : Adapt frameworks from acetic acid bacteria studies (e.g., Acetobacter pasteurianus) to map enzyme activity, such as alcohol dehydrogenases or acyltransferases, using isotopic labeling and LC-MS .

- Computational Modeling : Use software tools like COBRApy to simulate interactions with cytochrome P450 enzymes or phase II metabolic enzymes (e.g., glucuronidation) based on logP values (~2.8 predicted for analogs) .

Q. What strategies improve reaction yields in synthesizing derivatives of this compound?

- Methodology :

- Catalytic Optimization : Replace traditional acid catalysts with dimethylaminopyridine (DMAP) or N-hydroxysuccinimide (NHS) esters to enhance coupling efficiency, as seen in peptide synthesis .

- Solvent Engineering : Use toluene or dichloromethane for reactions requiring anhydrous conditions, as demonstrated in API synthesis (e.g., Lansoprazole intermediates) .

- Yield Analysis : Track byproduct formation via GC-MS or TLC, particularly for chlorinated byproducts from incomplete substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.